molecular formula C7H12O2 B017109 1-Methylcyclopentanecarboxylic acid CAS No. 110378-86-4

1-Methylcyclopentanecarboxylic acid

Cat. No.: B017109
CAS No.: 110378-86-4
M. Wt: 128.17 g/mol
InChI Key: MNIBBVOEXUQHFF-UHFFFAOYSA-N
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Description

1-Methylcyclopentanecarboxylic acid (CAS: 5217-05-0) is a cyclopentane-derived carboxylic acid with a methyl substituent at the 1-position. Its molecular formula is C₇H₁₂O₂, and it is characterized by a five-membered carbocyclic ring fused to a carboxylic acid group. This compound is commonly synthesized via acid-catalyzed reactions, such as the Koch reaction, where cyclohexene or cyclohexanol undergoes carbonylation in the presence of strong acids (e.g., HF or H₂SO₄), often accompanied by ring contraction .

Scientific Research Applications

Scientific Research Applications

1-Methylcyclopentanecarboxylic acid has several notable applications in scientific research:

Organic Synthesis

This compound is used as a building block in the synthesis of complex cyclic compounds. Its unique structure allows for various functional group transformations, making it valuable in creating intermediates for pharmaceuticals and agrochemicals.

Biological Research

Recent studies have highlighted the potential of this compound as a precursor in synthesizing biologically active molecules. For example, it has been investigated for its selective uptake in tumor tissues when labeled with radioisotopes, making it a candidate for tumor imaging applications .

Medicinal Chemistry

The compound has been explored for its therapeutic properties, particularly in drug development. Its structural characteristics may influence the binding affinity to biological targets, enhancing its effectiveness as a medicinal agent.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its derivatives are important in creating fragrances and flavoring agents due to their pleasant olfactory properties .

Case Study 1: Tumor Imaging

Research comparing various alicyclic alpha-amino acids demonstrated that both this compound and its derivatives exhibited significantly higher tumor-to-nontumor concentration ratios compared to other amino acids. This selective accumulation suggests potential applications in tumor imaging when appropriately labeled with isotopes like Carbon-11 .

Case Study 2: Organic Synthesis

In a synthetic chemistry study, researchers utilized this compound as a starting material for synthesizing novel cyclic compounds that exhibited promising biological activities. The ability to modify its structure through oxidation and reduction reactions allowed for the development of new pharmaceuticals .

Summary Table of Applications

Application AreaDescriptionKey Findings/Notes
Organic SynthesisBuilding block for complex cyclic compoundsUseful in pharmaceutical and agrochemical synthesis
Biological ResearchPrecursor for biologically active moleculesHigh tumor uptake ratios observed in imaging studies
Medicinal ChemistryInvestigated for therapeutic propertiesPotential as an intermediate in drug development
Industrial ApplicationsProduction of specialty chemicals and fragrancesImportant in flavoring and fragrance industries

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-methylcyclopentanecarboxylic acid, and how can experimental reproducibility be ensured?

The primary synthesis method involves the Koch reaction, where cyclohexene reacts with carbon monoxide (CO) in aqueous hydrogen fluoride (HF) under high pressure (1000–2500 psig) at 20–50°C. Hydrolysis of the reaction mixture yields this compound as a major product . To ensure reproducibility:

  • Document reaction parameters (pressure, temperature, catalyst purity) meticulously.
  • Include characterization data (e.g., NMR, IR) for intermediates and final products.
  • Follow guidelines for experimental sections, such as detailing equipment calibration and reagent sources, as outlined in academic publishing standards .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting data be resolved?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm cyclopentane ring substitution patterns and methyl group positioning.
  • IR spectroscopy to identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹).
  • HPLC or GC-MS for purity assessment (>95% recommended for research-grade material). If spectral contradictions arise (e.g., unexpected peaks), cross-validate with alternative methods (e.g., X-ray crystallography) or replicate experiments under controlled conditions. Contradictions may stem from transannular byproducts or isomerization, as observed in similar cyclododecene-derived syntheses .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Use PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of vapors or dust.
  • Store in sealed containers away from ignition sources, as recommended for structurally related cyclopentanecarboxylic acids .
  • Refer to safety data sheets (SDS) for spill management and first-aid measures, including immediate washing with water and medical consultation for prolonged exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize transannular byproducts during the synthesis of this compound?

Transannular products (e.g., bicyclic structures) may form under high-pressure CO conditions. Mitigation strategies include:

  • Lowering reaction temperature (≤30°C) to reduce kinetic side reactions.
  • Using sterically hindered olefins or additives (e.g., methanol) to favor linear pathways, as demonstrated in analogous Koch reactions .
  • Employing computational modeling (DFT or MD simulations) to predict thermodynamic vs. kinetic product distributions.

Q. What methodological approaches are recommended for resolving contradictions between experimental and computational data on the compound’s stability?

  • Perform accelerated stability studies under varied pH, temperature, and humidity conditions. Monitor degradation via LC-MS.
  • Compare experimental results (e.g., Arrhenius plots) with computational predictions (e.g., bond dissociation energies calculated using Gaussian or ORCA software).
  • Apply sensitivity analysis to identify discrepancies in force field parameters or solvent effects in simulations .

Q. How does the stereoelectronic environment of this compound influence its reactivity in peptide coupling reactions?

The methyl group induces ring puckering, altering the carboxylic acid’s orbital alignment. This can hinder standard coupling agents (e.g., EDCI/HOBt). To enhance reactivity:

  • Use bulky activating groups (e.g., DCC/DMAP) to stabilize the tetrahedral intermediate.
  • Explore microwave-assisted synthesis to overcome steric barriers, a technique validated for constrained β-amino acid analogs .

Q. What strategies are effective for synthesizing and characterizing deuterated or isotopically labeled derivatives of this compound?

  • Deuterated analogs : Use D₂O or deuterated solvents during hydrolysis steps, ensuring kinetic isotope effects are accounted for in reaction rates.
  • ¹³C-labeled derivatives : Incorporate labeled CO gas in the Koch reaction.
  • Characterization via high-resolution mass spectrometry (HRMS) and ²H/¹³C NMR to confirm isotopic incorporation and positional fidelity .

Q. Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures to comply with journal standards for reproducibility?

  • Provide step-by-step protocols in the main text or supplementary materials, including exact molar ratios, stirring rates, and purification methods (e.g., column chromatography gradients).
  • Adhere to the Beilstein Journal’s guidelines: Limit the main manuscript to five key compounds, with additional data in supplementary files hyperlinked to the text .

Q. What are the best practices for reporting contradictory data in publications?

  • Clearly delineate experimental variables (e.g., reagent batches, ambient humidity) that may contribute to discrepancies.
  • Use a "Conflicting Evidence" subsection to discuss alternative hypotheses, citing analogous cases (e.g., transannular vs. linear pathways in HF-mediated reactions) .

Q. Structural and Functional Analysis

Q. How does this compound compare to β-amino cyclopentane derivatives in bioactivity studies?

  • The methyl group enhances lipophilicity, potentially improving membrane permeability but reducing hydrogen-bonding capacity.
  • Conduct comparative assays (e.g., MIC tests for antimicrobial activity) against β-amino acids, noting differences in stereochemical requirements for target binding .

Q. What computational tools are suitable for modeling the compound’s conformation in solvent environments?

  • Molecular Dynamics (MD) : Use AMBER or GROMACS with explicit solvent models (e.g., TIP3P water) to simulate ring puckering dynamics.
  • Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G* level to predict NMR chemical shifts and pKa values .

Comparison with Similar Compounds

Structural and Functional Group Variations

Cyclohexanecarboxylic Acid (C₇H₁₂O₂; CAS: 98-89-5)

  • Structure : Features a six-membered cyclohexane ring with a carboxylic acid group.
  • Synthesis: Produced directly from cyclohexanol via carbonylation under acidic conditions. Reaction conditions (e.g., stirring speed) influence isomer distribution; rapid stirring favors cyclohexanecarboxylic acid, while slow stirring yields 1-methylcyclopentanecarboxylic acid as a minor product .
  • Key Differences :
    • Larger ring size reduces ring strain compared to cyclopentane derivatives.
    • Higher thermal stability due to reduced angle strain.
    • Lower propensity for ring contraction under acidic conditions .

Cyclopentanecarboxylic Acid (C₆H₁₀O₂; CAS: 3400-45-1)

  • Structure : Lacks the methyl substituent present in this compound.
  • Synthesis: Derived from cyclopentanol via direct carbonylation without rearrangement .
  • Key Differences :
    • Lower molecular weight (128.17 vs. 142.20 g/mol for methyl-substituted analogs).
    • Increased hydrophilicity due to the absence of the methyl group.
    • Reduced steric hindrance, enhancing reactivity in esterification or amidation reactions .

1-Phenyl-1-cyclopentanecarboxylic Acid (C₁₂H₁₄O₂; CAS: 77-55-4)

  • Structure : Contains a phenyl substituent instead of methyl.
  • Applications: Known as a impurity in the antitussive drug Pentoxyverine.
  • Key Differences :
    • Enhanced aromatic interactions due to the phenyl group.
    • Higher molecular weight (190.24 g/mol) and lipophilicity .

Physicochemical Properties

Property This compound Cyclohexanecarboxylic Acid Cyclopentanecarboxylic Acid
Molecular Formula C₇H₁₂O₂ C₇H₁₂O₂ C₆H₁₀O₂
Molecular Weight (g/mol) 128.17 128.17 114.14
Boiling Point Not reported 81–82°C (methyl ester) 77–78°C (methyl ester)
Hydrophobicity Moderate (logP ~1.5–2.0) Similar Lower (logP ~1.0–1.5)
Synthetic Yield 61–80% (Koch reaction) 8–75% (stirring-dependent) 63% (direct synthesis)

Preparation Methods

Ring Contraction Approach from Cyclohexane Derivatives

The most well-documented method for synthesizing 1-methylcyclopentanecarboxylic acid involves a ring contraction strategy starting from substituted cyclohexane precursors. This approach, detailed in patent WO1987003278A2, enables the conversion of six-membered rings into five-membered cyclopentane structures through sequential oxidation, hydrazone formation, and rearrangement steps .

Preparation of Cyclohexane-1,2-Dione Intermediates

The synthesis begins with the preparation of 3-methylcyclohexane-1,2-dione , a critical intermediate. This compound is synthesized via acyloin condensation of methyl-substituted diesters, followed by oxidation. For example, condensation of dimethyl 3-methylhexanedioate in the presence of sodium methoxide yields a cyclic acyloin, which is subsequently oxidized using activated manganese dioxide (MnO₂) to form the diketone .

Reaction conditions for diketone synthesis:

ParameterValue
CatalystNa/K alloy
Oxidizing agentMnO₂ (3 equivalents)
Temperature0–50°C
SolventToluene or benzene
Yield63–94% (patent examples)

Hydrazone Formation and Diazoketone Synthesis

The diketone intermediate is then converted to a monohydrazone by reaction with hydrazine hydrate under acidic conditions. This step is typically conducted in a mixture of ethanol and acetic acid, with azeotropic removal of water to drive the reaction to completion. The resulting hydrazone is oxidized to a diazoketone using iodobenzene diacetate or MnO₂ .

Key observations:

  • Hydrazone formation proceeds optimally at pH 5–11, avoiding racemization of chiral centers .

  • Oxidation of the hydrazone to the diazoketone achieves yields exceeding 90% when performed in toluene at 25°C .

Ring Contraction and Hydrolysis

The diazoketone undergoes thermal or base-induced ring contraction to form the cyclopentane core. For this compound, this step involves heating the diazoketone in aqueous sodium hydroxide with a co-solvent (e.g., ethanol). The reaction proceeds via a Wolff-like rearrangement, generating a ketene intermediate that hydrolyzes to the carboxylic acid .

Optimized hydrolysis conditions:

ParameterValue
Base18.75% NaOH (w/w)
Co-solventEthanol (3:1 ratio with base)
Temperature65–100°C
Reaction time2–8 hours
Yield78–98% (patent examples)

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Ring contractionHigh regioselectivityMulti-step synthesis63–98%
Ester hydrolysisSimplicityRequires ester precursorNot reported
CarbonylationSingle-stepUndeveloped for this compoundTheoretical only

The ring contraction approach remains the most reliable method, offering scalability and compatibility with diverse substituents. However, ester hydrolysis provides a straightforward alternative if ester precursors are readily available.

Challenges and Optimization Strategies

Byproduct Formation During Ring Contraction

The patent notes that competing pathways during diazoketone rearrangement can produce α,β-unsaturated ketones as byproducts . To suppress this, the reaction is conducted in polar aprotic solvents (e.g., DMSO) with rigorous temperature control.

Enhancing Hydrazone Stability

Hydrazones are sensitive to oxidation and hydrolysis. Stabilization is achieved by conducting reactions under nitrogen atmospheres and using anhydrous solvents.

Properties

IUPAC Name

1-methylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(6(8)9)4-2-3-5-7/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIBBVOEXUQHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10911618
Record name 1-Methylcyclopentane-1-carboxylic acid
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5217-05-0, 110378-86-4
Record name 1-Methylcyclopentanecarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanecarboxylic acid, 1-methyl-
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Record name Cyclopentanecarboxylic acid, methyl-
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Record name 1-Methylcyclopentane-1-carboxylic acid
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Record name 1-methylcyclopentane-1-carboxylic acid
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Synthesis routes and methods

Procedure details

Cyclohexene (25 ml, 0.246 mol) was treated with conc. sulphuric acid (100 ml) and formic acid (18.9 ml, 0.5 mol) at 5° C. for two hours. The mixture was poured onto ice and extracted twice with EtOAc. The organic extracts were washed with brine, then extracted with 2M KOH. The basic extract was acidified with 2M HCl and extracted with CHCl3, filtered (Whatman® 1 PS phase separator) and evaporated. The resultant brown oil was purified by bulb-to-bulb distillation (125° C./oil pump) to give the title compound as a colourless oil (860 mg, 2%).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
18.9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
2%

Retrosynthesis Analysis

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Feasible Synthetic Routes

1-Methylcyclopentanecarboxylic acid
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1-Methylcyclopentanecarboxylic acid

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